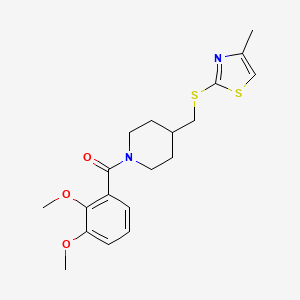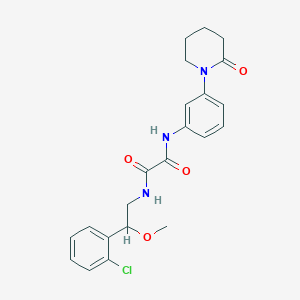
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests the presence of a piperidine ring, a thiazole moiety, and methoxy groups, which are common in medicinal chemistry for their diverse biological properties.
Synthesis Analysis
In the context of synthesizing related compounds, a six-step procedure starting from 3,4-dimethoxyacetophenone was used to create a series of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. These derivatives exhibited fungicidal and insecticidal activities, indicating the potential utility of the core structure in agrochemical applications . Another related synthesis involved the preparation of bromophenol derivatives from a dimethoxyphenyl compound, where selective O-demethylation occurred during bromination . These syntheses highlight the chemical reactivity and functional group transformations that are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a piperidin-4-one derivative was characterized by IR, 1H NMR, 13C NMR, and elemental analysis, revealing a chair conformation with equatorial orientation of substituents . This suggests that similar techniques could be employed to deduce the conformation and orientation of substituents in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. The selective O-demethylation during bromination indicates that methoxy groups in the compound may be susceptible to halogenation reactions under certain conditions . Additionally, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be a relevant reaction for introducing the piperidine moiety in the target compound .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility and crystallinity, can be influenced by the presence of functional groups like methoxy and thiazole. For example, a piperidin-4-one derivative was recrystallized to afford a pale yellow powder, suggesting that similar recrystallization techniques might be applicable to the compound . The chemical properties, such as reactivity and stability, can be affected by the presence of electron-donating or withdrawing groups, as seen in the synthesis of a difluorophenyl piperidin-4-yl methanone hydrochloride, where the fluorine atoms likely influence the compound's reactivity .
Applications De Recherche Scientifique
Chemical Reactivity and Modification of Lignin Models : Research on lignin model compounds, including those with methoxyphenyl groups, highlights the significance of understanding chemical reactivity for industrial applications, such as biofuel production and material science. The study by Yokoyama (2015) on the acidolysis of lignin model compounds offers insights into the degradation mechanisms of lignin, a major component of plant biomass, which is crucial for developing efficient methods for lignin conversion to valuable chemicals (Yokoyama, 2015).
Enzymatic Degradation of Organic Pollutants : The enzymatic treatment of organic pollutants using redox mediators has shown significant potential for environmental remediation. Husain and Husain (2007) discuss the application of enzymes such as laccases and peroxidases in the degradation of recalcitrant compounds in industrial wastewater, suggesting that compounds facilitating or inhibiting these enzymatic processes could be valuable in enhancing treatment efficiency (Husain & Husain, 2007).
Drug Development and Pharmacological Studies : Research into the synthesis and evaluation of ligands for D2-like receptors, which are crucial targets for antipsychotic agents, has emphasized the importance of understanding the interactions between specific pharmacophoric groups. Sikazwe et al. (2009) explore how modifications to arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, highlighting the potential for developing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Synthetic Cannabinoid Research : The synthesis and biological evaluation of UR-144, a synthetic cannabinoid, provide insights into the effects of novel psychoactive substances on the human body. Adamowicz et al. (2017) analyze 39 cases involving UR-144 to document its physiological and psychological effects, which can inform the development of therapeutic agents or the regulation of similar compounds (Adamowicz et al., 2017).
Opioid Research and G Protein-Biased Agonists : The development of G protein-biased kappa agonists, as reviewed by Mores et al. (2019), illustrates the therapeutic potential of opioids that preferentially signal through G protein pathways, potentially reducing side effects associated with traditional opioid therapy. This research direction could be relevant for compounds capable of modulating opioid receptor activity (Mores et al., 2019).
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-11-25-19(20-13)26-12-14-7-9-21(10-8-14)18(22)15-5-4-6-16(23-2)17(15)24-3/h4-6,11,14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLJZNBTZJOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)



![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)



![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

